molecular formula C7H5BrClN3 B3054128 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 58347-47-0

3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3054128
CAS No.: 58347-47-0
M. Wt: 246.49 g/mol
InChI Key: UWDQBDDYGGYXPJ-UHFFFAOYSA-N
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Description

  • The bromine and chlorine substituents can be introduced through halogenation reactions using reagents like bromine or chlorine gas in the presence of catalysts such as iron(III) chloride.

Industrial Production Methods:

Industrial production of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions .

Scientific Research Applications

Chemistry:

  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry:

Mechanism of Action

While the specific mechanism of action for 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine is not mentioned in the search results, pyrazolo[1,5-a]pyrimidine derivatives have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Future Directions

The future directions for research on 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine and related compounds could involve minimizing synthesis pathways, employing cheap reagents, and developing processes that prevent or reduce waste production . Additionally, the promising potential of these compounds as candidates for further anticancer therapeutic exploration has been highlighted .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core:

    • The core structure can be synthesized through the cyclization of appropriate precursors such as 3-amino-4-bromo-5-chloropyrazole with 2-chloro-3-methylpyrimidine under basic conditions.
    • Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The bromine and chlorine atoms in 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
    • Common reagents include sodium azide, potassium thiolate, or primary amines.
  • Oxidation and Reduction Reactions:

    • The compound can be oxidized using reagents like potassium permanganate or reduced using agents such as sodium borohydride.

Major Products:

Comparison with Similar Compounds

    3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness:

Properties

IUPAC Name

3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-2-6(9)12-7(11-4)5(8)3-10-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDQBDDYGGYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484054
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58347-47-0
Record name Pyrazolo[1,5-a]pyrimidine, 3-bromo-7-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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